molecular formula C17H19N3OS B2355039 1-(Indolin-1-yl)-2-((6-isopropylpyrimidin-4-yl)thio)ethanone CAS No. 1226433-68-6

1-(Indolin-1-yl)-2-((6-isopropylpyrimidin-4-yl)thio)ethanone

Cat. No.: B2355039
CAS No.: 1226433-68-6
M. Wt: 313.42
InChI Key: MADLAIYVGHGPJR-UHFFFAOYSA-N
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Description

1-(Indolin-1-yl)-2-((6-isopropylpyrimidin-4-yl)thio)ethanone is a synthetic small molecule of high interest in medicinal chemistry and early-stage drug discovery research. This compound features a hybrid structure combining indoline and pyrimidine heterocycles, linked by a thioether-functionalized ketone bridge. Such a scaffold is commonly investigated for its potential to modulate protein-protein interactions (PPIs) and enzyme activity . Researchers value this compound for its utility as a chemical probe to explore critical biological pathways, particularly in oncology. The structural motifs present in this molecule are frequently found in compounds that target transcriptional regulators and are explored for their antiproliferative properties . Its potential mechanism of action may involve the disruption of key oncogenic driver interactions, similar to other advanced small-molecule therapeutics designed to inhibit PPIs . This product is provided exclusively for research applications in laboratory settings. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-(6-propan-2-ylpyrimidin-4-yl)sulfanylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3OS/c1-12(2)14-9-16(19-11-18-14)22-10-17(21)20-8-7-13-5-3-4-6-15(13)20/h3-6,9,11-12H,7-8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MADLAIYVGHGPJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NC=N1)SCC(=O)N2CCC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiolate Anion Generation

6-Isopropylpyrimidine-4-thiol is deprotonated using strong bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF). The choice of base significantly impacts reaction kinetics; NaH in DMF at 0–5°C achieves complete deprotonation within 30 minutes, whereas t-BuOK requires prolonged stirring (2–4 hours).

Bromoacetylindoline Preparation

1-(2-Bromoacetyl)indoline is synthesized by treating indoline with bromoacetyl bromide in dichloromethane (DCM) under inert atmosphere. Triethylamine (Et3N) serves as an acid scavenger, with yields exceeding 85% when reactions are conducted at −10°C to minimize diacylation byproducts.

Thioether Bond Formation

The thiolate anion reacts with 1-(2-bromoacetyl)indoline in a 1.2:1 molar ratio, typically in DMF at 50–60°C for 6–8 hours. Catalytic amounts of tetrabutylammonium iodide (TBAI) enhance reaction rates by facilitating phase transfer. Post-reaction purification via silica gel chromatography (hexane:ethyl acetate, 3:1) yields the target compound in 70–75% purity, necessitating recrystallization from ethanol-water mixtures for pharmaceutical-grade material.

Transition Metal-Catalyzed Coupling Approaches

Palladium-Mediated C–S Bond Formation

Recent protocols employ Pd(OAc)2/Xantphos catalytic systems to couple 6-isopropylpyrimidine-4-thiol with 1-(2-chloroacetyl)indoline. Optimized conditions (toluene, 110°C, 24 hours) achieve 82% yield, though catalyst loading (5 mol%) and oxygen-free environments are critical to prevent Pd black formation.

Table 1: Comparative Analysis of Palladium Catalysts

Catalyst Ligand Solvent Temp (°C) Yield (%)
Pd(OAc)2 Xantphos Toluene 110 82
PdCl2 BINAP DMF 100 68
Pd(PPh3)4 None THF 80 45

Copper(I)-Thiolate Complexation

CuI/1,10-phenanthroline systems enable room-temperature coupling in acetonitrile, reducing energy input. Stoichiometric studies indicate a 1:1 Cu:thiol ratio maximizes efficiency, with yields plateauing at 78% after 12 hours. This method circumvents halogenated solvents but requires rigorous exclusion of moisture.

Solid-Phase Synthesis for High-Throughput Production

Immobilizing 6-isopropylpyrimidine-4-thiol on Wang resin via a photolabile linker allows iterative synthesis. Key steps include:

  • Resin Functionalization : Treat Wang resin with 4-bromomethylphenylacetic acid (BMPAA) under DIC/HOBt activation.
  • Thiol Attachment : Displace bromide with thiolate anion (DMF, 25°C, 8 hours).
  • Bromoacetylindoline Coupling : React resin-bound thiol with 1-(2-bromoacetyl)indoline (DCM, DIEA, 24 hours).
  • Cleavage : UV irradiation (365 nm) releases the product into solution, yielding 90% purity after precipitation.

Green Chemistry Innovations

Mechanochemical Synthesis

Ball-milling 6-isopropylpyrimidine-4-thiol and 1-(2-bromoacetyl)indoline with K2CO3 achieves 88% conversion in 2 hours without solvents. Particle size analysis reveals optimal reactivity at 10–20 μm feedstock granulometry.

Aqueous Micellar Catalysis

SDS micelles (2 wt%) in water enable reactions at 40°C, leveraging hydrophobic effects to concentrate reactants. Post-reaction extraction with ethyl acetate yields 76% product, though surfactant removal requires additional dialysis steps.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • 1H NMR (400 MHz, CDCl3): δ 8.45 (s, 1H, pyrimidine-H), 7.25–7.15 (m, 4H, indoline-H), 4.75 (septet, 1H, isopropyl-CH), 3.90 (s, 2H, SCH2CO), 1.35 (d, 6H, isopropyl-CH3).
  • HRMS : m/z calc. for C18H20N3OS [M+H]+ 334.1324, found 334.1321.

Chromatographic Purity Assessment

HPLC (C18 column, 70:30 MeOH:H2O, 1 mL/min) shows ≥98% purity at 254 nm, with tR = 6.72 minutes. Residual solvents (DMF, THF) are quantified via GC-MS, adhering to ICH Q3C guidelines.

Chemical Reactions Analysis

Types of Reactions

1-(Indolin-1-yl)-2-((6-isopropylpyrimidin-4-yl)thio)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions could target the pyrimidine ring or the thioether linkage.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the indoline or pyrimidine rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the indoline or pyrimidine rings.

Scientific Research Applications

Medicinal Chemistry

1-(Indolin-1-yl)-2-((6-isopropylpyrimidin-4-yl)thio)ethanone has shown promise in medicinal chemistry for several reasons:

  • Anticancer Activity : Similar compounds have demonstrated efficacy in inhibiting cancer cell proliferation and inducing apoptosis through various pathways, making this compound a candidate for further investigation in cancer therapy.
  • Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit specific enzymes involved in inflammatory pathways, potentially benefiting conditions like chronic obstructive pulmonary disease (COPD).

The compound's biological activity is attributed to its interaction with various molecular targets:

  • Antioxidant Properties : Derivatives of indoline and pyrimidine have been shown to possess antioxidant activity, which can help mitigate oxidative stress in cells.
  • Mechanism of Action : The exact mechanism involves binding interactions with enzymes or receptors, modulating their activity, which requires experimental validation for precise identification.

Inhibition Studies

Research has indicated that compounds structurally similar to 1-(Indolin-1-yl)-2-((6-isopropylpyrimidin-4-yl)thio)ethanone can effectively inhibit human aldosterone synthase (CYP11B2). This inhibition could be significant for managing conditions characterized by excessive aldosterone production.

Molecular Docking Studies

In silico studies have demonstrated favorable binding affinities of the compound to key biological targets. Docking studies indicate strong interactions with proteins involved in inflammatory responses, suggesting potential anti-inflammatory effects.

Mechanism of Action

The mechanism of action for 1-(Indolin-1-yl)-2-((6-isopropylpyrimidin-4-yl)thio)ethanone would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways would require experimental validation.

Comparison with Similar Compounds

Research Findings and Implications

  • Thioether Linkages: The target compound’s thioether group (shared with ACI-INT-1308 and Compound 1) may enhance membrane permeability but increase susceptibility to metabolic oxidation compared to non-sulfur analogs .
  • Pyrimidine vs. Triazole Systems: Pyrimidine-based compounds (target, 1-(6-methylpyrimidin-4-yl)ethanone) are more likely to engage in π-π stacking with biological targets than triazole-containing analogs, which prioritize hydrogen bonding .
  • Substituent Effects: The isopropyl group on the pyrimidine ring in the target compound likely improves metabolic stability compared to amino or methyl groups, which may undergo faster enzymatic modification .

Biological Activity

1-(Indolin-1-yl)-2-((6-isopropylpyrimidin-4-yl)thio)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound features an indoline moiety linked to a pyrimidine-thioether group, which contributes to its biological interactions. Its chemical formula can be represented as follows:

C15H16N2S\text{C}_{15}\text{H}_{16}\text{N}_2\text{S}

Antiviral Activity

Recent studies have indicated that derivatives of indolinyl-thio compounds exhibit significant antiviral properties. For instance, a related compound demonstrated potent inhibition of Hepatitis B Virus (HBV) replication with an IC50 value of 0.13 μM against wild-type strains and 0.36 μM against resistant strains . This suggests that the thioether linkage may enhance antiviral activity through improved binding affinity to viral proteins or host cell receptors.

The antiviral mechanism involves the activation of Toll-like receptor 7 (TLR7), which leads to the secretion of pro-inflammatory cytokines such as IL-12, TNF-α, and IFN-α. The binding affinity of the compound to TLR7 was confirmed through Surface Plasmon Resonance (SPR) analysis, showing an affinity of 7.06 μM .

Anticancer Potential

Indolin derivatives have also been explored for their anticancer properties. A study highlighted that similar compounds could induce apoptosis in cancer cell lines by modulating signaling pathways related to cell survival and proliferation . The ability to inhibit specific kinases involved in cancer progression is a promising area for further research.

Case Studies

Study Compound Target IC50 Value Findings
11aHBV0.13 μMSignificant suppression of HBV DNA replication; TLR7 activation.
Indoline DerivativeCancer CellsVariesInduces apoptosis; modulates survival pathways.

Pharmacokinetics and Drug-Like Properties

Pharmacokinetic studies indicate that the compound possesses favorable drug-like properties, including good solubility and permeability profiles. These characteristics are crucial for oral bioavailability and overall therapeutic efficacy. The physicochemical parameters predict a suitable pharmacological profile for potential clinical applications .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 1-(Indolin-1-yl)-2-((6-isopropylpyrimidin-4-yl)thio)ethanone?

  • Methodological Answer : The synthesis involves multi-step reactions, including:
  • Thioether formation : Reacting 6-isopropylpyrimidin-4-thiol with a halogenated ethanone intermediate under basic conditions (e.g., K₂CO₃ in DMF) .
  • Indoline coupling : Introducing the indolin-1-yl moiety via nucleophilic substitution or condensation, requiring anhydrous solvents (e.g., THF) and controlled temperatures (60–80°C) .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to achieve >95% purity .
    Key parameters : Solvent polarity, reaction time (12–24 hours), and stoichiometric ratios (1:1.2 for thiol:haloethanone) significantly impact yield .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR to confirm connectivity of the indoline, pyrimidine, and thioether groups. Aromatic protons in indoline (δ 6.8–7.2 ppm) and pyrimidine (δ 8.1–8.5 ppm) are diagnostic .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 343.15) .
  • IR : Stretching vibrations for C=O (~1700 cm⁻¹) and C-S (~650 cm⁻¹) bonds .

Q. How can researchers validate the purity of this compound post-synthesis?

  • Methodological Answer :
  • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 minutes .
  • Melting Point : Compare experimental values (e.g., 142–144°C) with literature data .
  • Elemental Analysis : Ensure <0.3% deviation from theoretical C, H, N, S composition .

Advanced Research Questions

Q. What computational methods are suitable for modeling the electronic properties of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Use B3LYP/6-31G(d) to calculate frontier molecular orbitals (HOMO/LUMO) and predict reactivity. The thioether and pyrimidine groups exhibit electron-withdrawing effects, influencing charge distribution .
  • Molecular Dynamics (MD) : Simulate solvation effects in biological systems (e.g., water, DMSO) using AMBER or GROMACS .

Q. How can crystallographic studies resolve ambiguities in the spatial arrangement of substituents?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (ethanol/chloroform). Use SHELXT for structure solution and SHELXL for refinement. Anisotropic displacement parameters clarify bond angles and torsional strain in the indoline-pyrimidine linkage .
  • Twinned Data Handling : For challenging crystals (e.g., pseudo-merohedral twinning), apply twin law matrices in Olex2 or PLATON .

Q. What strategies address contradictory bioactivity data in mechanism-of-action studies?

  • Methodological Answer :
  • Dose-Response Curves : Validate IC₅₀ values across multiple assays (e.g., MTT for cytotoxicity, caspase-3 for apoptosis) .
  • SAR Analysis : Modify substituents (e.g., isopropyl on pyrimidine) to isolate biological targets. Fluorinated analogs may enhance membrane permeability .
  • Kinetic Studies : Use surface plasmon resonance (SPR) to measure binding affinity for suspected targets (e.g., kinase enzymes) .

Q. How do reaction conditions influence regioselectivity in derivatization reactions?

  • Methodological Answer :
  • Electrophilic Aromatic Substitution : Direct substitution on indoline using HNO₃/H₂SO₄ at 0°C favors para-position; higher temperatures shift to meta .
  • Catalytic Optimization : Pd/C (10% loading) in Suzuki-Miyaura coupling improves cross-coupling efficiency with boronic acids at the pyrimidine ring .

Data Contradiction Analysis

Q. Discrepancies in reported biological activity: How to reconcile conflicting results?

  • Methodological Answer :
  • Assay Variability : Control for cell line specificity (e.g., HepG2 vs. HEK293) and serum concentration in media .
  • Metabolic Stability : Test compound stability in liver microsomes; CYP450 isoforms may differentially metabolize the thioether group .
  • Epistatic Effects : Use CRISPR knockout models to confirm target engagement (e.g., p53-dependent vs. independent pathways) .

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